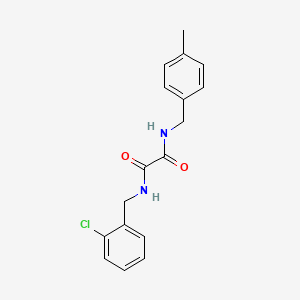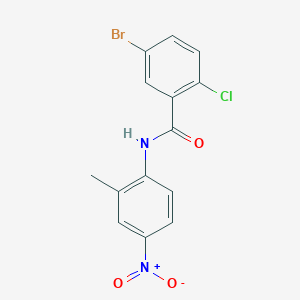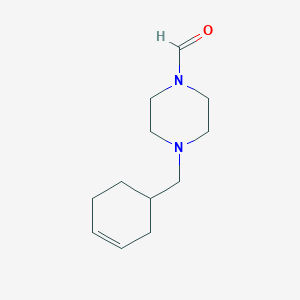![molecular formula C16H18N2O4S B5118745 N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as HPMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPMG is a sulfonylurea derivative that has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of HPMG is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, HPMG enhances insulin signaling and improves glucose uptake (Wu et al., 2017). HPMG has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, HPMG induces cell death in cancer cells (Chen et al., 2015).
Biochemical and Physiological Effects
HPMG has been shown to have various biochemical and physiological effects. In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance by increasing the expression of genes involved in insulin signaling and glucose metabolism (Wu et al., 2017). In cancer research, HPMG has been shown to induce cell death by inhibiting HDACs and activating caspase-3, which is a key enzyme involved in the process of apoptosis (Chen et al., 2015). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain by activating the PI3K/Akt signaling pathway (Li et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HPMG in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using HPMG in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for HPMG research. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PTP1B and HDACs based on the structure of HPMG. Additionally, future research could focus on improving the solubility and pharmacokinetics of HPMG to enhance its therapeutic efficacy.
Conclusion
In conclusion, HPMG is a sulfonylurea derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. HPMG has been shown to inhibit the growth of cancer cells, enhance insulin secretion, improve cognitive function, and reduce amyloid beta accumulation in the brain. While HPMG has advantages in lab experiments, such as its potential therapeutic applications and simple synthesis method, it also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors based on its structure.
Métodos De Síntesis
The synthesis of HPMG involves the reaction of 3-hydroxybenzaldehyde with N-methylglycine in the presence of sodium hydroxide to form N-(3-hydroxyphenyl)-N-methylglycine. The resulting compound is then treated with p-toluenesulfonyl chloride to form N-(3-hydroxyphenyl)-N-methyl-N-(p-toluenesulfonyl)glycine. Finally, the compound is reacted with 4-methylphenylmagnesium bromide to form HPMG (Chen et al., 2015).
Aplicaciones Científicas De Investigación
HPMG has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, HPMG has been shown to inhibit the growth of cancer cells and induce cell death (Chen et al., 2015). In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance (Wu et al., 2017). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain (Li et al., 2019).
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(21,22)18(2)11-16(20)17-13-4-3-5-14(19)10-13/h3-10,19H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADUGMIPLPTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)


![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)